REACTION_CXSMILES
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O=[C:2]1[NH:6][C:5]2[CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=[CH:10][C:4]=2[NH:3]1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[NH:6][C:5]2[CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=[CH:10][C:4]=2[N:3]=1
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Name
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Quantity
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43 g
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Type
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reactant
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Smiles
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O=C1NC2=C(N1)C=C(C=C2)C(=O)OC
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Name
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Quantity
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286 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Dry hydrogen chloride was bubbled through the boiling reaction mass for 12 hours
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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After cooling a reaction mass
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Type
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ADDITION
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Details
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was poured into a mixture of ice and water (2 kg)
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Type
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FILTRATION
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Details
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Precipitate was filtered out
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Type
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ADDITION
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Details
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Filtrate was diluted with water (1.25 1) and ammonia solution (˜800 ml)
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Type
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FILTRATION
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Details
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Precipitate was filtered
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Type
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WASH
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Details
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rinsed with water
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Name
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Type
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|
Smiles
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ClC1=NC2=C(N1)C=C(C=C2)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |